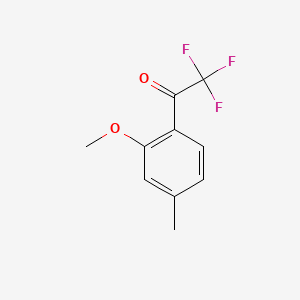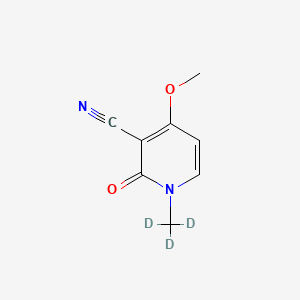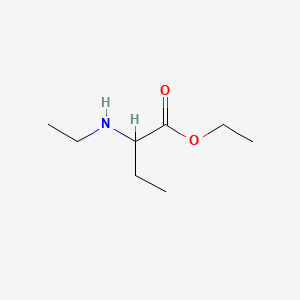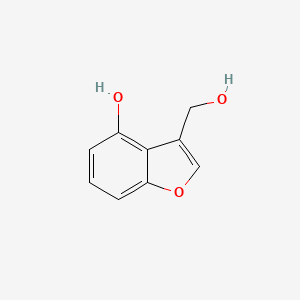
(R)-Norfluoxetine-d5 Phthalimide(Phenyl-d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl-d5 compounds are often used in research and development . They are typically stable isotope labelled compounds, meaning they have been altered to contain non-radioactive isotopes, which can be useful in various fields of study .
Synthesis Analysis
While specific synthesis information for “®-Norfluoxetine-d5 Phthalimide(Phenyl-d5)” was not found, phenyl-d5 compounds are generally synthesized through various chemical reactions .Molecular Structure Analysis
The molecular structure of phenyl-d5 compounds involves a phenyl group where all the phenyl protons are replaced by deuterium .Chemical Reactions Analysis
Phenyl-d5 compounds can participate in various chemical reactions. For instance, in a crossed molecular beams reaction of phenyl and D5-phenyl radicals with propene, the scattering dynamics were found to be indirect and mainly dictated by an addition of the phenyl radical to the sterically accessible CH2 unit of the propylene reactant .Physical And Chemical Properties Analysis
Phenyl-d5 compounds have unique physical and chemical properties. For example, Pyrimethanil-d5 (phenyl-d5) has a molecular weight of 204.28 and is a stable isotope labelled compound .Safety And Hazards
properties
CAS RN |
1346617-46-6 |
|---|---|
Product Name |
(R)-Norfluoxetine-d5 Phthalimide(Phenyl-d5) |
Molecular Formula |
C24H18F3NO3 |
Molecular Weight |
430.438 |
IUPAC Name |
2-[(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1/i1D,2D,3D,6D,7D |
InChI Key |
HBVJWKXCFVAHNT-LOPJJIQASA-N |
SMILES |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
synonyms |
2-[(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione-d5; (R)-1-(Phthalimido)-3-[(4-trifluoromethylphenyl)oxy]-3-phenylpropane-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




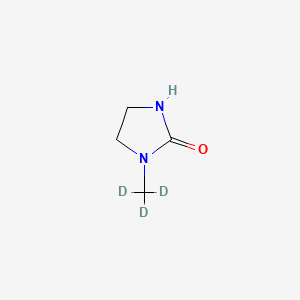

![Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate](/img/structure/B585613.png)
